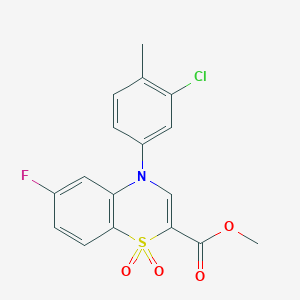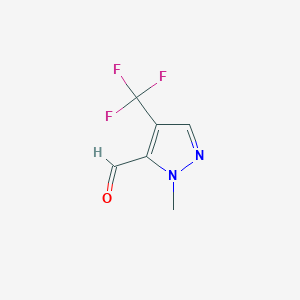
1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5F3N2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-4-(trifluoromethyl)-1H-pyrazole include a predicted boiling point of 137.7±35.0 °C and a predicted density of 1.32±0.1 g/cm3 . It also has a predicted pKa of -0.49±0.10 .Scientific Research Applications
Antimicrobial and Antioxidant Agents
One of the primary applications of derivatives of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is in the development of antimicrobial and antioxidant agents. Research by Bhat et al. (2016) involved the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds were synthesized via a Vilsmeier–Haack formylation and demonstrated a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities (Bhat et al., 2016).
Synthesis and Characterization
Hu et al. (2010) reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, highlighting the compound's utility in creating structurally diverse molecules. The structures of these compounds were confirmed by various spectroscopic methods, including elemental analysis, 1H-NMR, and 13C-NMR (Hu et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, offering insights into the geometric and electronic structure, which are vital for understanding their reactivity and potential applications in material science and medicinal chemistry (Xu & Shi, 2011).
Enzyme Inhibition
Compounds derived from pyrazole-4-carbaldehyde have shown potential as enzyme inhibitors. El-Naggar et al. (2020) described the synthesis of novel compounds starting from pyrazole-4-carbaldehyde for inhibiting 5α-reductase and aromatase, enzymes involved in steroid metabolism. This work illustrates the compound's role in developing therapeutics for conditions influenced by these enzymes (El-Naggar et al., 2020).
Photophysical Properties
The study of photophysical properties of pyrazole-based compounds, including those derived from this compound, has been an area of active research. Lanke & Sekar (2016) synthesized a series of pyrazole-based D-π-A derivatives showing large Stokes shifts, which were analyzed using Time-Dependent Density Functional Theory (TDDFT) for their potential in optoelectronic applications (Lanke & Sekar, 2016).
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-5(3-12)4(2-10-11)6(7,8)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPJWRNBBALOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)
![tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2752260.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)

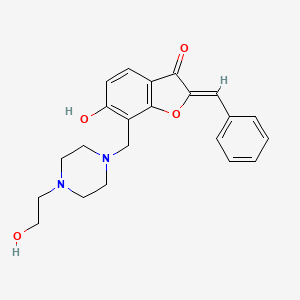
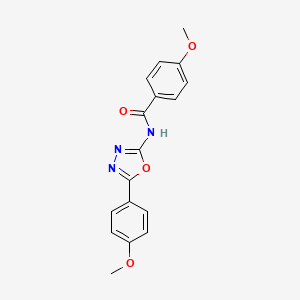
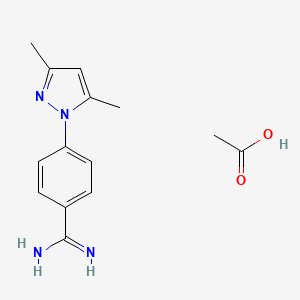
![N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2752274.png)
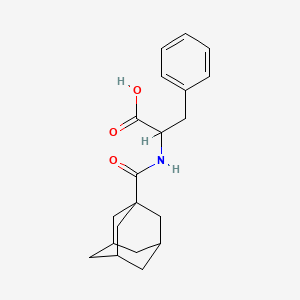
methyl}-3-acetamidobenzamide](/img/structure/B2752277.png)

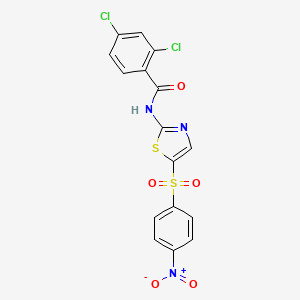
![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)
